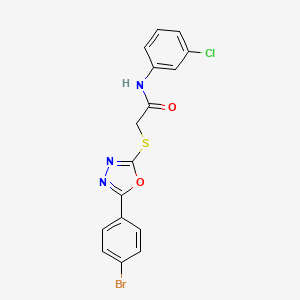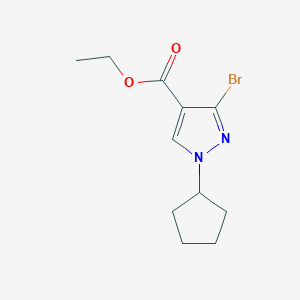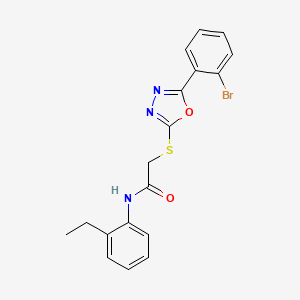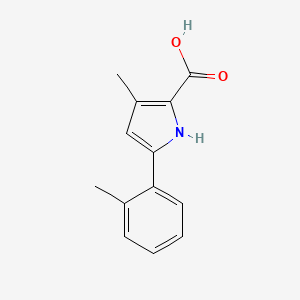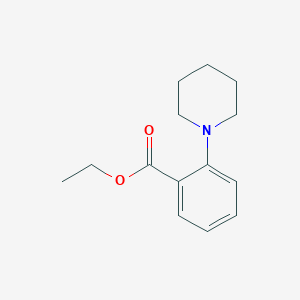![molecular formula C6H6N2S B11775030 5-Methyl-1H-thieno[3,2-C]pyrazole](/img/structure/B11775030.png)
5-Methyl-1H-thieno[3,2-C]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1H-thieno[3,2-C]pyrazole is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-thieno[3,2-C]pyrazole typically involves the reaction of appropriate thiophene and pyrazole precursors. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with a hydrazine derivative under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1H-thieno[3,2-C]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted thieno[3,2-C]pyrazole derivatives .
Aplicaciones Científicas De Investigación
5-Methyl-1H-thieno[3,2-C]pyrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 5-Methyl-1H-thieno[3,2-C]pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial cell wall synthesis, resulting in antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-3-methyl-1-phenyl-1H-thieno[3,2-C]pyrazole-6-carbohydrazide
- 1-Methyl-3-phenyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
5-Methyl-1H-thieno[3,2-C]pyrazole is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H6N2S |
|---|---|
Peso molecular |
138.19 g/mol |
Nombre IUPAC |
5-methyl-1H-thieno[3,2-c]pyrazole |
InChI |
InChI=1S/C6H6N2S/c1-4-2-5-6(9-4)3-7-8-5/h2-3H,1H3,(H,7,8) |
Clave InChI |
UTSTUZQTMDQHPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(S1)C=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



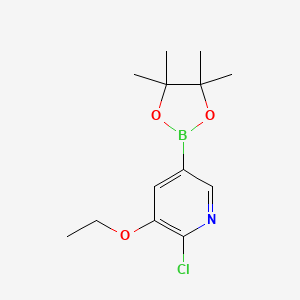
![benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]ethyl]carbamate](/img/structure/B11774964.png)
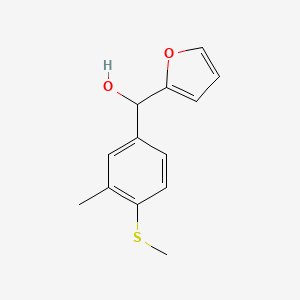
![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B11774975.png)
